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Cat. No.: B000032
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Executive Summary

Dubinidine (CAS: 22964-77-8) is a bioactive furoquinoline alkaloid primarily isolated from the
genus Haplophyllum (Rutaceae family), specifically Haplophyllum dubium and Haplophyllum
tuberculatum. Chemically defined as a dihydrofuroquinoline derivative, it is characterized by a
quinoline core fused to a dihydrofuran ring, bearing a hydrophilic dihydroxypropyl side chain.

This guide provides a comprehensive technical analysis of Dubinidine, detailing its structural
architecture, biosynthetic origin, spectroscopic signature, and pharmacological potential. It is
designed for researchers requiring rigorous data on the isolation, identification, and functional
characterization of this secondary metabolite.

Chemical Identity & Structural Architecture[1]

Dubinidine represents a specific subclass of alkaloids where the planar aromaticity of the
qguinoline system is modified by a saturated dihydrofuran ring, introducing stereochemical
complexity absent in fully aromatic furoquinolines like dictamnine.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b000032#bc-rfq
https://www.benchchem.com/product/b000032/docs?utm_src=pdf-body#chemical-structure-and-properties-of-dubinidine-a-technical-guide
https://www.benchchem.com/product/b000032/docs?utm_src=pdf-body#chemical-structure-and-properties-of-dubinidine-a-technical-guide
https://www.benchchem.com/product/b000032/docs?utm_src=pdf-body#chemical-structure-and-properties-of-dubinidine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Core Chemical Data

Parameter Technical Specification
2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-
IUPAC Name ]
yl)propane-1,2-diol
Common Name Dubinidine
CAS Registry Number 22964-77-8
Molecular Formula C15H17NOa4
Molecular Weight 275.30 g/mol
Chemical Class Furoquinoline Alkaloid (Dihydro-type)
Physical State Crystalline solid (typically white to pale yellow)
- Soluble in polar organic solvents (MeOH, EtOH,
Solubility

CHCIs); sparingly soluble in water

Structural Analysis

The molecule consists of three distinct domains:
e Quinoline Core: A bicyclic aromatic system providing the scaffold for biological intercalation.

o Dihydrofuran Ring: A five-membered oxygenated ring fused at the [2,3-b] position. Unlike
fully aromatic furoquinolines, this ring is saturated at the C-2/C-3 positions, creating a chiral
center at C-2.

» Dihydroxypropyl Tail: A hydrophilic 1,2-diol side chain attached to the furan ring, significantly
increasing polarity compared to other alkaloids in this class.

Biosynthetic Context & Natural Occurrence[8]

Dubinidine is biosynthesized via the Anthranilic Acid Pathway, a hallmark of quinoline alkaloids
in the Rutaceae family. The pathway involves the condensation of anthranilic acid with
acetate/malonate units to form the quinolone core, followed by prenylation and cyclization.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b000032/docs?utm_src=pdf-body#chemical-structure-and-properties-of-dubinidine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Biosynthetic Pathway Diagram

The following diagram illustrates the logical flow from the primary precursor to the specific
dihydrofuroquinoline skeleton.
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Figure 1: Proposed biosynthetic pathway of Dubinidine from Anthranilic Acid, highlighting the
critical prenylation and cyclization steps.

Spectroscopic Characterization

Accurate identification of Dubinidine relies on Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS). Due to the specific saturation in the furan ring, the spectral signature differs
from fully aromatic analogs.

Representative NMR Data (Predicted/Class-Typical)

Note: The values below are representative of the dihydrofuroquinoline class (e.g., based on
structural analogs like platydesmine and dubinine) in CDCls.
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Position/Grou Chemical Shift Lo Structural
Nucleus Multiplicity .
P (o ppm) Insight
Quinoline
aromatic ring
Aromatic (H-5 to ) protons. H-8 (ad;.
H 7.20 -8.00 Multiplets (4H) ]
H-8) to N) typically
most downfield
(~7.9).
Characteristic
O-Methyl (4- _
H 3.90-4.10 Singlet (3H) methoxy group at
OMe)
C-4.
Methine proton
at the chiral
H Furan H-2 4.80-5.10 Multiplet (1H) center of the
dihydrofuran
ring.
Methylene
) protons of the
1H Furan H-3 3.20 - 3.60 Multiplet (2H) )
dihydrofuran
ring.
Terminal
Side Chain )
1H 3.60 - 3.80 Multiplets hydroxymethyl
(CH20H)
group.
) Oxygenated
13C Carbonyl/C-4 ~160 - 170 Singlet )
aromatic carbon.
13C O-Methyl ~58.0 Singlet Methoxy carbon.
Oxygenated
13C Furan C-2 ~80.0 - 90.0 Singlet methine carbon

(chiral center).

Mass Spectrometry (MS) Fragmentation

e Molecular lon: [M]* at m/z 275.
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e Key Fragments:
o m/z 244 (Loss of -CH20H or OMe).
o m/z 199/200 (Loss of the side chain, characteristic of the furoquinoline core).

o Base peak often corresponds to the stable aromatic quinoline cation.

Pharmacophore & Structure-Activity Relationships
(SAR)

Dubinidine’s biological activity is dictated by its ability to interact with biological
macromolecules via hydrogen bonding (diol tail) and hydrophobic stacking (quinoline core).

SAR Analysis

o Sedative Activity: Linked to the nitrogenous quinoline core, which can modulate CNS
receptors. The saturated furan ring modulates lipophilicity, potentially affecting blood-brain
barrier penetration compared to planar analogs.

» Antimicrobial Potency: The planar aromatic system allows for DNA intercalation. The 4-
methoxy group is critical; removal often reduces potency.

» Solubility/Bioavailability: The 1,2-diol side chain renders Dubinidine more water-soluble than
many other alkaloids, potentially altering its pharmacokinetic profile (absorption and
distribution).
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Figure 2: Structure-Activity Relationship (SAR) map of Dubinidine.

Extraction & Isolation Methodology

For researchers isolating Dubinidine from Haplophyllum species, the following protocol

maximizes yield while maintaining compound integrity.

Protocol: Acid-Base Partitioning

Maceration: Extract dried aerial parts with Methanol (MeOH) under reflux for 4 hours.
Concentration: Evaporate MeOH in vacuo to obtain a crude gummy extract.

Acidification: Dissolve crude extract in 5% HCI (aq). Filter to remove non-alkaloidal lipids and
chlorophyll.

Basification: Adjust filtrate pH to ~9-10 using NH4OH.

Extraction: Partition with Chloroform (CHCIs) x3. Collect the organic layer.[1]
Purification: Subject the chloroform fraction to Silica Gel Column Chromatography.
o Mobile Phase: Gradient of CHCIs : MeOH (starting 100:0 -> 90:10).

o Dubinidine typically elutes in more polar fractions due to the diol group.
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Figure 3: Isolation workflow for Dubinidine from plant material.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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